Hydroxychloroquine sulfate

Descripción general

Descripción

El sulfato de hidroxicloroquina es un medicamento que se utiliza principalmente para prevenir y tratar la malaria en áreas donde la malaria sigue siendo sensible a la cloroquina. También se utiliza para tratar la artritis reumatoide, el lupus eritematoso y otras enfermedades autoinmunitarias . El sulfato de hidroxicloroquina es un derivado de la cloroquina con un grupo hidroxilo añadido para reducir la toxicidad y los efectos secundarios .

Mecanismo De Acción

El sulfato de hidroxicloroquina ejerce sus efectos a través de varios mecanismos:

Acción Antimalárica: Se acumula en los lisosomas del parásito de la malaria, elevando el pH de la vacuola e interfiriendo con la capacidad del parásito para proteolisar la hemoglobina.

Efectos Inmunomoduladores: La hidroxicloroquina inhibe la activación de los receptores tipo Toll, que juegan un papel significativo en la respuesta inmune innata y las enfermedades autoinmunitarias.

Efectos Antiinflamatorios: Reduce la producción y liberación de citoquinas por parte de los linfocitos T, incluyendo IL-1, IL-2, IL-6, IL-18, TNF-α e IFN-γ.

Análisis Bioquímico

Biochemical Properties

Hydroxychloroquine sulfate interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2C8 . The drug also exhibits inhibitory effects on these enzymes . The nature of these interactions primarily involves hydrophobic interactions along with certain hydrogen bonds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can inhibit SARS-CoV-2 infection in vitro . It also has immunomodulatory capacity, including the ability to prevent disease flares and promote long-term survival in SLE and control autoimmune disease activity during pregnancies .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is a weak base that accumulates in acidic compartments such as lysosomes and inflamed tissues . These drugs interfere with lysosomal activity and autophagy, interact with membrane stability, alter signaling pathways and transcriptional activity, which can result in inhibition of cytokine production and modulation of certain co-stimulatory molecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a long elimination half-life after drug discontinuation and it has a QT prolongation effect even after short-term courses of the drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is demonstrated to be 40% less toxic in animals than chloroquine . The exact threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clearly defined.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 . The drug also exhibits inhibitory effects on these enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not clearly defined in the literature. Given its known mechanisms of action, it is likely that the drug localizes to acidic compartments such as lysosomes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación del sulfato de hidroxicloroquina implica la condensación de 4,7-dicloroquinolina con una cadena lateral de hidroxicloroquina bajo la acción de un catalizador para obtener hidroxicloroquina. A continuación, se hace reaccionar la hidroxicloroquina con ácido sulfúrico para producir sulfato de hidroxicloroquina . Las condiciones de reacción se optimizan para lograr un alto rendimiento y pureza, lo que hace que el proceso sea adecuado para la producción industrial .

Métodos de Producción Industrial

En entornos industriales, el sulfato de hidroxicloroquina se produce condensando 4,7-dicloroquinolina con la cadena lateral de hidroxicloroquina en presencia de un catalizador. La hidroxicloroquina resultante se hace reaccionar entonces con ácido sulfúrico para formar sulfato de hidroxicloroquina . Este método asegura un alto rendimiento y pureza, satisfaciendo los requisitos de la Farmacopea de los Estados Unidos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El sulfato de hidroxicloroquina se somete a diversas reacciones químicas, incluyendo:

Oxidación: La hidroxicloroquina puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la hidroxicloroquina en sus correspondientes derivados de amina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleófila suelen implicar reactivos como el hidróxido de sodio y diversos haluros de alquilo.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen derivados de quinona, derivados de amina y diversos compuestos de hidroxicloroquina sustituidos .

Aplicaciones Científicas De Investigación

Historical Context and Mechanism of Action

Hydroxychloroquine sulfate, a derivative of chloroquine, was first synthesized in 1946. It was initially approved for treating malaria but has since gained recognition for its immunomodulatory and anti-inflammatory properties. The drug functions primarily as a weak base, affecting the pH of lysosomes and influencing the processing of antigens, which is crucial in autoimmune responses .

Medical Applications

1. Antimalarial Use

- This compound is effective against Plasmodium falciparum, the parasite responsible for malaria. Although resistance has developed against chloroquine, hydroxychloroquine remains a viable option for malaria prophylaxis in certain regions .

2. Autoimmune Diseases

- Rheumatoid Arthritis (RA) : this compound is classified as a disease-modifying antirheumatic drug (DMARD). It helps reduce inflammation and disease activity in RA patients .

- Systemic Lupus Erythematosus (SLE) : The drug is particularly beneficial in managing SLE by preventing flares and improving long-term survival rates .

- Other Conditions : Hydroxychloroquine is also used in treating other connective tissue diseases and has shown potential benefits in conditions like Sjögren's syndrome and antiphospholipid syndrome .

3. Antiviral Investigations

- Amid the COVID-19 pandemic, this compound garnered attention for its potential antiviral effects against SARS-CoV-2. Early studies indicated that it might inhibit viral replication; however, subsequent clinical trials yielded mixed results regarding its efficacy in treating COVID-19 .

Case Studies and Clinical Trials

A variety of clinical studies have been conducted to assess the efficacy and safety of this compound:

Safety Profile and Adverse Effects

While this compound is generally considered safe, it can cause side effects such as gastrointestinal disturbances, skin rashes, and ocular toxicity with long-term use. Monitoring is essential to mitigate risks associated with prolonged therapy .

Comparación Con Compuestos Similares

El sulfato de hidroxicloroquina se compara a menudo con otros compuestos similares, como:

Metotrexato: Se utiliza para indicaciones similares, como la artritis reumatoide, pero con un mecanismo de acción diferente.

El sulfato de hidroxicloroquina es único en su combinación de propiedades antimaláricas, inmunomoduladoras y antiinflamatorias, lo que lo convierte en un compuesto versátil y valioso tanto en la investigación como en los entornos clínicos .

Actividad Biológica

Hydroxychloroquine sulfate (HCQ) is a derivative of chloroquine, originally developed as an antimalarial agent. Over the years, it has gained recognition for its diverse biological activities, particularly in the treatment of autoimmune diseases and viral infections. This article explores the biological activity of HCQ, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of hydroxychloroquine is multifaceted, involving several mechanisms that contribute to its therapeutic effects:

- Alkalinization of Lysosomes and Endosomes : HCQ raises the pH within lysosomes and endosomes, which disrupts the processing of antigens and the maturation of viruses, thereby inhibiting viral replication .

- Immunomodulatory Effects : It modulates immune responses by downregulating cytokine production and inhibiting toll-like receptor (TLR) signaling pathways. This is particularly relevant in autoimmune conditions where excessive inflammation is a concern .

- Antiviral Activity : HCQ has demonstrated antiviral properties against various viruses, including SARS-CoV-2. In vitro studies have shown that HCQ is more potent than chloroquine in inhibiting viral replication .

- Endothelial Protection : In models of systemic lupus erythematosus (SLE), HCQ has been shown to protect endothelial cells from damage induced by inflammatory cytokines like TNF-α .

- Autophagy Inhibition : HCQ acts as an autophagy inhibitor, which can affect cancer cell survival and proliferation by inducing apoptosis in certain cancer types .

Therapeutic Applications

Hydroxychloroquine is primarily used in the management of several conditions:

- Autoimmune Diseases : It is widely prescribed for systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects.

- Viral Infections : HCQ gained attention during the COVID-19 pandemic for its potential to inhibit SARS-CoV-2; however, clinical efficacy remains debated.

- Cancer Treatment : Research indicates that HCQ may enhance the efficacy of certain cancer therapies by modulating autophagy and immune responses .

Data Table: Summary of Biological Activities

Case Studies

- Systemic Lupus Erythematosus (SLE) :

-

COVID-19 Treatment :

- An observational study assessed the impact of HCQ on hospitalized COVID-19 patients. While initial reports suggested potential benefits, subsequent analyses indicated that higher doses might be necessary to achieve effective plasma concentrations without increasing side effects like QT prolongation .

- Rheumatoid Arthritis :

Research Findings

Recent research continues to explore the potential applications and mechanisms of hydroxychloroquine:

- A study found that HCQ effectively reduced viral loads in patients with chronic viral infections, demonstrating its role in immune modulation and viral suppression .

- Another investigation highlighted the drug's ability to alter intracellular calcium levels, which may influence various cellular processes relevant to both autoimmune responses and cancer biology .

Propiedades

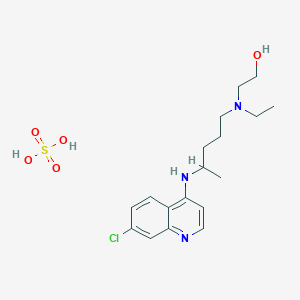

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-42-3 (Parent) | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047811 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747-36-4 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxychloroquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.